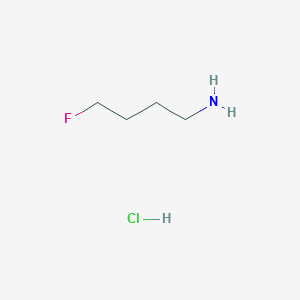

4-Fluorobutan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKMMJLZWHPSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286371-70-8 | |

| Record name | 4-fluorobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorobutan 1 Amine Hydrochloride

Direct Fluorination Approaches to Amines

Direct fluorination involves the introduction of a fluorine atom into a molecule that already contains the amine functionality. This approach can be challenging due to the potential for oxidation of the amine group and the need for specialized and highly reactive fluorinating agents.

Electrophilic Fluorination Strategies

Electrophilic fluorination employs reagents that deliver a fluorine cation (F+) equivalent to a nucleophilic substrate. wikipedia.org While conceptually straightforward, the direct electrophilic fluorination of simple alkylamines is often complicated by the inherent incompatibility between the electron-rich amine and the powerful electrophilic fluorinating agents. nih.gov These reagents, designed to transfer a fluorine atom, can also act as potent oxidants.

Commonly used electrophilic fluorinating reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as salts of cationic nitrogen-containing compounds like Selectfluor®. wikipedia.orgrsc.org The reactivity of these reagents can be tuned by modifying the electron-withdrawing groups attached to the nitrogen atom. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

While direct C-H fluorination of unactivated alkanes is a significant challenge, advancements have been made in the fluorination of activated C-H bonds. For instance, the silver-mediated ring-opening fluorination of cyclic amines using Selectfluor has been demonstrated as a strategy for producing fluorinated acyclic amines. nih.gov This method proceeds through the formation of an amino alkyl radical, which then undergoes fluorination. nih.gov

Nucleophilic Fluorination Routes

Nucleophilic fluorination involves the use of a fluoride (B91410) anion (F-) to displace a leaving group on an alkyl chain. This is a more common and often more practical approach for the synthesis of alkyl fluorides. ucla.edu However, the direct nucleophilic fluorination of a hydroxyl or amino group in an amino alcohol or diamine, respectively, is generally not feasible due to the poor leaving group ability of these functionalities.

A more viable strategy involves the conversion of a suitable precursor, such as a haloamine, where a halogen atom serves as the leaving group. For example, the ring-opening of aziridines with a fluoride source is a known method for preparing β-fluoroamines. nih.govnih.gov This approach, however, is not directly applicable to the synthesis of 4-fluorobutan-1-amine (B3263324).

Challenges in nucleophilic fluorination often relate to the fluoride source itself. Alkali metal fluorides like potassium fluoride have low solubility in organic solvents, while soluble fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) can be strongly basic and prone to causing elimination side reactions. ucla.edunih.gov To overcome these limitations, various strategies have been developed, including the use of phase-transfer catalysts, ionic liquids, and specialized fluorinating reagents like PyFluor. ucla.edunih.gov Hydrogen-bond-donating solvents or catalysts can also enhance the nucleophilicity of fluoride by breaking up ion aggregates. nih.govrsc.org

Precursor-Based Synthesis of 4-Fluorobutan-1-amine Hydrochloride

A more practical and widely employed approach to synthesizing this compound involves the use of a precursor molecule that is first fluorinated and then converted to the desired amine. This multi-step strategy allows for greater control over the reaction and avoids the challenges associated with the direct fluorination of amines.

Conversion of Halogenated Precursors to Fluorinated Amines

This strategy hinges on the initial synthesis of a fluorinated butane (B89635) derivative, which is then elaborated to introduce the amine functionality.

A common starting point is a butane derivative with a suitable leaving group at the 4-position, which can be displaced by a fluoride ion. For example, 1-bromo-4-butanol or 1,4-dibromobutane (B41627) can serve as precursors. The nucleophilic substitution with a fluoride source, such as potassium fluoride in a high-boiling polar aprotic solvent like diethylene glycol, can introduce the fluorine atom.

Another approach involves the hydrofluorination of a suitable unsaturated precursor. For instance, the addition of hydrogen fluoride across the double bond of 3-buten-1-ol (B139374) could theoretically yield 4-fluorobutan-1-ol, although this reaction can be challenging to control and may lead to rearrangements.

A more controlled method involves the ring-opening of a cyclic ether, such as tetrahydrofuran (B95107) (THF), with a fluorinating agent. However, this typically requires harsh conditions and may not be regioselective.

A summary of potential precursor-based routes is presented in the table below:

| Precursor | Reagents | Intermediate |

| 1,4-Dibromobutane | KF, phase-transfer catalyst | 1-Bromo-4-fluorobutane (B1265377) |

| 4-Bromo-1-butanol | KF, spray-drying | 4-Fluorobutan-1-ol |

| Tetrahydrofuran | HF, catalyst | 4-Fluorobutan-1-ol |

Once the fluorinated precursor, such as 1-bromo-4-fluorobutane or 4-fluorobutan-1-ol, is obtained, the next critical step is the introduction of the amine group.

If starting from 1-bromo-4-fluorobutane, a common method is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. This method is advantageous as it avoids the over-alkylation that can occur with direct amination using ammonia (B1221849). Another option is the use of sodium azide (B81097) to form 4-fluoro-1-azidobutane, which can then be reduced to the amine using reagents like lithium aluminum hydride or by catalytic hydrogenation.

When the precursor is 4-fluorobutan-1-ol, the hydroxyl group must first be converted into a better leaving group. This can be achieved by mesylation or tosylation to form 4-fluorobutyl mesylate or tosylate. These intermediates can then undergo nucleophilic substitution with an amine source, such as ammonia or, more cleanly, with a protected amine equivalent like sodium azide followed by reduction.

Finally, the resulting 4-fluorobutan-1-amine is treated with hydrochloric acid to form the stable hydrochloride salt. This is a standard procedure for the purification and storage of amines. researchgate.netresearchgate.net The hydrogenation of a nitrile is another effective method for amine synthesis. nih.gov For instance, the reduction of 4-fluorobutanenitrile (B3052365) would yield 4-fluorobutan-1-amine.

A table summarizing the amination strategies is provided below:

| Fluorinated Intermediate | Reagents | Product |

| 1-Bromo-4-fluorobutane | 1. Potassium phthalimide 2. Hydrazine | 4-Fluorobutan-1-amine |

| 1-Bromo-4-fluorobutane | 1. Sodium azide 2. LiAlH4 or H2/Pd | 4-Fluorobutan-1-amine |

| 4-Fluorobutan-1-ol | 1. MsCl, Et3N 2. NaN3 3. H2/Pd | 4-Fluorobutan-1-amine |

| 4-Fluorobutanenitrile | H2, Ni catalyst | 4-Fluorobutan-1-amine |

Reductive Amination Routes for Fluorinated Aldehydes or Ketones

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing 4-Fluorobutan-1-amine, this strategy typically employs 4-fluorobutanal (B3031540) as the key starting material. The process involves two main transformations in a single pot: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.

The reaction begins with the condensation of 4-fluorobutanal with an ammonia source, such as ammonia itself or an ammonium (B1175870) salt like ammonium chloride, to form an imine intermediate. This intermediate is not isolated but is immediately reduced in situ. A variety of reducing agents can be used, but mild, selective reagents are preferred to avoid reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated imine intermediate.

Reaction Scheme: Reductive Amination of 4-Fluorobutanal

| Starting Material | Reagents | Product |

|---|

Following the reductive amination, treatment with hydrochloric acid (HCl) yields the final, stable this compound salt. The synthesis of the precursor, 4-fluorobutanal, can be achieved through methods such as the oxidation of 4-fluorobutan-1-ol or the reduction of 4-fluorobutanoic acid derivatives. smolecule.com

Multi-Step Synthetic Sequences for Chain Elongation and Fluorine Introduction

Multi-step syntheses provide the flexibility to construct this compound from simpler, more readily available precursors. These routes involve the sequential introduction of the required functional groups—the fluorine atom and the amine group—onto a four-carbon backbone. Such an approach is fundamental in organic synthesis, allowing for the logical construction of a target molecule from a specified starting material by combining various reactions. libretexts.org

A plausible retrosynthetic analysis might start by disconnecting the C-N and C-F bonds, suggesting precursors like a 4-halobutanol or a butanediol (B1596017) derivative. One potential forward synthesis could begin with 1,4-butanediol.

A Representative Multi-Step Pathway:

Monofunctionalization of 1,4-Butanediol: The symmetric diol is first converted into an intermediate where one hydroxyl group is protected (e.g., as a tetrahydropyranyl or silyl (B83357) ether) to allow for selective reaction at the other terminus.

Fluorine Introduction: The remaining free hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a fluoride source, like potassium fluoride (KF) often in the presence of a phase-transfer catalyst, introduces the fluorine atom.

Deprotection and Amine Introduction: The protecting group is removed to reveal the second hydroxyl group. This alcohol is then converted into the primary amine. This can be achieved via several methods, including:

Conversion to an alkyl halide followed by a Gabriel synthesis or reaction with sodium azide and subsequent reduction.

Oxidation to an aldehyde followed by the reductive amination described in section 2.2.2.

Salt Formation: The resulting 4-fluorobutan-1-amine is treated with HCl to afford the hydrochloride salt.

These multi-step sequences, while often longer, offer significant versatility in accessing analogues of the target compound by modifying the reagents at different stages of the synthesis. rsc.orgyoutube.com

Stereoselective Synthesis of Enantiopure this compound

While this compound itself is an achiral molecule, the development of stereoselective methods is paramount for the synthesis of chiral fluorinated amines, which are critical building blocks in modern drug discovery. nih.gov The introduction of fluorine can significantly alter a molecule's biological properties, and controlling the stereochemistry of adjacent chiral centers is often essential for therapeutic efficacy. nih.govcapes.gov.br The following sections discuss general strategies that can be applied to the synthesis of chiral analogues.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.

A prominent example in the synthesis of chiral fluorinated amines is the use of chiral sulfinimines, often derived from Ellman's auxiliary (tert-butanesulfinamide). capes.gov.brresearchgate.net A general approach involves:

Condensation of a prochiral fluorinated aldehyde or ketone with an enantiopure sulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective addition of a nucleophile (e.g., a hydride source for reduction or an organometallic reagent) to the imine double bond. The bulky chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.

Acidic hydrolysis to cleave the N-S bond, removing the chiral auxiliary and liberating the enantiomerically enriched primary amine. researchgate.net

This methodology provides a reliable route to chiral amines with high diastereoselectivity and enantiomeric excess. researchgate.net

Asymmetric Catalysis in Fluorine Introduction or Amine Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules, using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nd.edunih.gov This approach can be used to establish the stereocenter during either the fluorination step or the amine formation step.

Key Asymmetric Catalytic Strategies:

| Catalytic Approach | Description | Example Catalyst Type |

| Transition Metal Catalysis | Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of reactions like hydrogenation, amination, or fluorination. nih.gov | Chiral Nickel (Ni) or Palladium (Pd) complexes. nih.govacs.org |

| Organocatalysis | Small, metal-free organic molecules are used as catalysts. For instance, chiral primary amines can catalyze the enantioselective α-fluorination of aldehydes by forming a chiral enamine intermediate. acs.orgfrontiersin.org | Chiral primary amines (e.g., derived from proline), phosphoric acids. acs.orgfrontiersin.org |

| Phase-Transfer Catalysis | Chiral phase-transfer catalysts can transport a reagent (like a fluoride anion) from an aqueous or solid phase into an organic phase to react with a substrate, inducing asymmetry during the reaction. acs.org | Chiral quaternary ammonium or phosphonium (B103445) salts. |

| Cation-Binding Catalysis | A chiral catalyst binds to a metal cation (like K⁺), which in turn coordinates to the substrate, creating a chiral complex that directs the approach of a reagent. nih.gov | Chiral oligoethylene glycols. nih.gov |

These catalytic methods are highly sought after as they are often more atom-economical and efficient than stoichiometric chiral auxiliary-based approaches. nih.gov

Enzymatic Biocatalysis for Enantioselective Synthesis

Biocatalysis utilizes enzymes, nature's highly efficient and selective catalysts, to perform chemical transformations. nih.gov This approach offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (neutral pH, room temperature). nih.govresearchgate.net Several classes of enzymes are particularly relevant for the synthesis of chiral fluorinated amines.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. By using a fluorinated ketone precursor, a chiral fluorinated amine can be produced with very high enantiomeric excess.

Reductive Aminases (RedAms): RedAms catalyze the direct reductive amination of a ketone with ammonia, coupling the imine formation and reduction steps with the aid of a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govresearchgate.net

Dehydrogenases: Alanine or amino acid dehydrogenases can catalyze the reductive amination of a keto acid precursor. For example, fluoro-pyruvate can be converted into fluoro-alanine enantiomers using different dehydrogenases. nih.govdtu.dk

Enzymatic methods represent a green and powerful alternative to traditional chemical synthesis, and the field of enzyme engineering continues to expand the scope of substrates and reaction types available. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.

Catalysis over Stoichiometric Reagents: The use of catalytic methods, as described in sections 2.3.2 (Asymmetric Catalysis) and 2.3.3 (Enzymatic Biocatalysis), is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents (e.g., chiral auxiliaries or classical reducing agents). nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination (2.2.2) is generally more atom-economical than multi-step routes (2.2.3) that involve protection/deprotection steps and the use of activating groups.

Use of Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents (e.g., chlorinated hydrocarbons) with safer alternatives like water, ethanol, or 2-methyltetrahydrofuran. Enzymatic reactions are particularly advantageous as they are typically run in aqueous buffers. nih.govresearchgate.net Similarly, replacing toxic reagents, such as phosgene (B1210022) derivatives sometimes used in amine synthesis, with greener alternatives like CO₂ is a key goal. acs.org

Energy Efficiency: Biocatalytic routes that operate at ambient temperature and pressure are significantly more energy-efficient than traditional organic syntheses that may require high temperatures or pressures. researchgate.net

By embracing these principles, the synthesis of this compound and other valuable chemical intermediates can be made more sustainable, safer, and more efficient.

Solvent-Free Reactions

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify purification processes. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising solvent-free approach.

A plausible mechanochemical route to 4-Fluorobutan-1-amine could involve the reaction of a suitable precursor, such as 4-fluorobutyl bromide, with a solid-state source of ammonia or an ammonia equivalent. The reaction would be conducted in a ball mill, where the mechanical energy facilitates the nucleophilic substitution.

Hypothetical Mechanochemical Synthesis of 4-Fluorobutylamine:

A mixture of 4-fluorobutyl bromide and an excess of a solid ammonia source, such as hexamethylenetetramine (urotropine), could be milled at a specific frequency. Hexamethylenetetramine serves as a solid, stable, and safe alternative to gaseous ammonia. The milling process would generate the intermediate quaternary ammonium salt. Subsequent acidic hydrolysis of this intermediate would yield the desired primary amine, 4-fluorobutylamine. The free amine can then be converted to its hydrochloride salt.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Fluorobutyl bromide | Hexamethylenetetramine | Ball milling (e.g., 30 Hz, 2h) | Intermediate salt |

| Intermediate salt | Aqueous HCl | Hydrolysis | This compound |

This solvent-free approach, while still largely conceptual for this specific compound, aligns with the principles of green chemistry by eliminating the need for bulk reaction solvents. primescholars.com

Catalytic Methodologies

Catalytic methods offer highly efficient and selective pathways for the synthesis of amines, often with milder reaction conditions and reduced byproduct formation compared to stoichiometric reactions.

One of the most powerful catalytic methods for amine synthesis is reductive amination. This process involves the reaction of a carbonyl compound with ammonia in the presence of a reducing agent and a catalyst. For the synthesis of 4-Fluorobutan-1-amine, the corresponding aldehyde, 4-fluorobutanal, would be the ideal starting material. nih.gov

The reaction proceeds via the in-situ formation of an imine intermediate from the reaction of 4-fluorobutanal and ammonia. This intermediate is then immediately reduced by a suitable reducing agent, such as hydrogen gas in the presence of a metal catalyst, to form the primary amine.

Catalytic Reductive Amination:

| Carbonyl Compound | Amine Source | Reducing Agent | Catalyst | Product |

| 4-Fluorobutanal | Ammonia | Hydrogen (H₂) | Nickel, Palladium, or Platinum on Carbon | 4-Fluorobutan-1-amine |

This method is highly attractive due to its high atom economy, as the only byproduct is water. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high yields and selectivity.

Another catalytic approach involves the direct amination of an alcohol. In this "borrowing hydrogen" or "hydrogen autotransfer" process, the alcohol is first catalytically dehydrogenated in-situ to the corresponding aldehyde. This aldehyde then undergoes reductive amination as described above, with the hydrogen that was "borrowed" in the first step being used for the reduction of the imine intermediate.

Catalytic Amination of an Alcohol:

| Starting Material | Amine Source | Catalyst | Product |

| 4-Fluorobutanol | Ammonia | Ruthenium or Iridium complexes | 4-Fluorobutan-1-amine |

This methodology is particularly advantageous as it starts from a more readily available and stable alcohol precursor and avoids the isolation of the intermediate aldehyde.

Atom Economy Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy of different synthetic routes to 4-Fluorobutan-1-amine can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's compare the theoretical atom economy of two potential routes:

Route 1: Reductive Amination of 4-Fluorobutanal

C₄H₇FO + NH₃ + H₂ → C₄H₁₀FN + H₂O

Molecular Weight of 4-Fluorobutan-1-amine (C₄H₁₀FN) = 91.13 g/mol

Molecular Weight of 4-Fluorobutanal (C₄H₇FO) = 90.10 g/mol

Molecular Weight of Ammonia (NH₃) = 17.03 g/mol

Molecular Weight of Hydrogen (H₂) = 2.02 g/mol

% Atom Economy = (91.13 / (90.10 + 17.03 + 2.02)) x 100 ≈ 83.5%

Route 2: Synthesis from 4-Fluorobutyl Bromide and Ammonia (Nucleophilic Substitution)

C₄H₈BrF + NH₃ → C₄H₁₀FN + HBr

Molecular Weight of 4-Fluorobutan-1-amine (C₄H₁₀FN) = 91.13 g/mol

Molecular Weight of 4-Fluorobutyl Bromide (C₄H₈BrF) = 155.01 g/mol

Molecular Weight of Ammonia (NH₃) = 17.03 g/mol

% Atom Economy = (91.13 / (155.01 + 17.03)) x 100 ≈ 52.9%

As the calculations demonstrate, the catalytic reductive amination route exhibits a significantly higher atom economy, making it a more environmentally benign and efficient method in principle. The only byproduct is water, whereas the substitution reaction generates hydrogen bromide as a stoichiometric byproduct. nih.gov

Reactivity and Reaction Mechanisms of 4 Fluorobutan 1 Amine Hydrochloride

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 4-fluorobutan-1-amine (B3263324) hydrochloride is the principal center of its nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, initiating a variety of chemical transformations. It is important to note that the hydrochloride salt form means the amine is protonated. For the amine to act as a nucleophile, it must first be neutralized, typically by the addition of a base, to free the lone pair of electrons on the nitrogen atom.

Acylation Reactions and Amide Formation

Primary amines like 4-fluorobutylamine readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. This reaction is a classic example of nucleophilic acyl substitution.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate). The presence of a non-nucleophilic base is often required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Representative Acylation Reactions of Primary Amines

| Amine | Acylating Agent | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) | N-Alkyl-acetamide (R-NH-CO-R') |

For 4-fluorobutylamine, the reaction with acetyl chloride would be expected to yield N-(4-fluorobutyl)acetamide. The reaction rate and yield would be comparable to other primary alkylamines of similar steric bulk.

Alkylation Reactions

The alkylation of 4-fluorobutylamine with alkyl halides is a nucleophilic substitution reaction (typically SN2) that can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com The initial reaction of 4-fluorobutylamine with an alkyl halide, for instance, methyl iodide, would produce N-(4-fluorobutyl)methylamine.

However, a significant challenge in the direct alkylation of primary amines is overalkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom. Consequently, the secondary amine can compete with the primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups are often necessary.

Condensation Reactions with Carbonyl Compounds

Primary amines undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new carbon-nitrogen double bonds. wikipedia.org These reactions are fundamental in organic synthesis for the preparation of imines and enamines. wikipedia.org The reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the final product. wikipedia.org

Formation of Imines and Enamines

The reaction of 4-fluorobutylamine with an aldehyde or a ketone will lead to the formation of an imine, also known as a Schiff base. wikipedia.org For example, the reaction with acetone (B3395972) would yield N-(4-fluorobutyl)propan-2-imine. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.

Enamines are typically formed from the reaction of secondary amines with carbonyl compounds containing an α-hydrogen. Since 4-fluorobutylamine is a primary amine, its initial reaction with a carbonyl compound will lead to an imine.

Influence of the Remote Fluorine Atom on Amine Basicity and Nucleophilicity

The presence of a fluorine atom, even at the C-4 position, has a discernible effect on the chemical properties of the amine group through inductive effects.

Inductive Effects of Fluorine on Electron Density

Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain, pulling electron density away from the nitrogen atom of the amine group.

This reduction in electron density on the nitrogen atom has two significant consequences:

Decreased Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen to accept a proton. By withdrawing electron density, the fluorine atom makes the lone pair on the nitrogen less available for protonation. Consequently, 4-fluorobutylamine is expected to be a weaker base than its non-fluorinated counterpart, n-butylamine. This would be reflected in a lower pKa value for the conjugate acid of 4-fluorobutylamine compared to that of n-butylamine. While an experimental pKa value for 4-fluorobutylamine is not readily available, the pKa of n-butylamine's conjugate acid is approximately 10.6. alfa-chemistry.com It is anticipated that the pKa for the conjugate acid of 4-fluorobutylamine would be lower.

Table 2: pKa Values of Conjugate Acids of Selected Primary Amines

| Amine | pKa of Conjugate Acid (BH⁺) |

|---|---|

| Methylamine | 10.66 |

| Ethylamine | 10.75 |

| n-Propylamine | 10.71 |

| n-Butylamine | 10.60 alfa-chemistry.com |

| 4-Fluorobutylamine | Expected to be < 10.60 |

Decreased Nucleophilicity: The nucleophilicity of an amine is also dependent on the availability of the lone pair of electrons. The electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, thereby decreasing its ability to act as a nucleophile. Therefore, 4-fluorobutylamine is expected to be a slightly weaker nucleophile compared to n-butylamine in reactions such as acylation and alkylation. This may result in slightly slower reaction rates under identical conditions.

Steric Considerations in Reaction Pathways

The flexible four-carbon chain of 4-fluorobutan-1-amine hydrochloride allows it to adopt various conformations, which can influence the accessibility of its reactive centers. Steric hindrance, the obstruction of a reaction pathway due to the spatial arrangement of atoms, is a critical factor in determining the feasibility and rate of its reactions.

For reactions involving the amine group, such as N-alkylation or N-acylation, the primary nature of the amine suggests that steric hindrance is relatively low compared to secondary or tertiary amines. However, the presence of the butyl chain can still play a role. In its protonated form as the hydrochloride salt, the ammonium group is bulkier than the free amine, which can sterically impede the approach of reactants.

A significant intramolecular reaction pathway available to 4-fluorobutan-1-amine is cyclization to form pyrrolidine (B122466). This reaction involves the nucleophilic attack of the amine nitrogen onto the carbon bearing the fluorine atom. For this to occur, the molecule must adopt a conformation that brings the reacting centers into proximity. The gauche conformation of the carbon backbone is a prerequisite for such a cyclization. While the flexible chain can readily adopt this conformation, the reaction is still subject to the inherent steric strain of forming a five-membered ring.

The fluorine atom itself, although small, contributes to the steric environment of the molecule. Its presence at the C4 position is sufficiently removed from the amine group so as not to significantly hinder reactions at the nitrogen. However, when considering reactions at the C-F bond, the steric bulk of the rest of the molecule can influence the approach of reagents.

Reactions Involving the C-F Bond in this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. nih.gov However, under appropriate conditions, this bond can be activated to participate in a variety of transformations.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions that form new carbon-carbon bonds are a cornerstone of modern synthetic chemistry. The activation of unactivated alkyl fluorides, such as the C-F bond in this compound, is a significant challenge. researchgate.net Transition-metal catalysis, particularly with nickel and palladium, has shown promise in the cross-coupling of fluoroaromatics with amines. mdpi.com While direct examples with this compound are not prevalent in the literature, analogous reactions provide insight into potential pathways.

For instance, nickel-catalyzed cross-coupling reactions of aryl fluorides with primary amines have been developed. mdpi.com These reactions often require specific ligands to facilitate the difficult oxidative addition of the C-F bond to the metal center. A hypothetical cross-coupling of this compound with an organometallic reagent (e.g., a Grignard reagent or an organozinc compound) would likely require a catalyst system capable of activating the strong C(sp³)–F bond. The presence of the amine, even in its protonated form, could potentially coordinate to the metal center and influence the reaction's outcome.

Transition-metal-free approaches for C-F bond activation are also emerging. dntb.gov.ua Silylboronate-mediated defluorinative cross-coupling of organic fluorides with amines has been reported, offering a potential route for activating the C-F bond in this compound without the need for a transition metal. nih.gov

Nucleophilic Substitution at the Fluorine-Bearing Carbon

Direct nucleophilic substitution of the fluorine atom in this compound is a challenging transformation due to the poor leaving group ability of the fluoride (B91410) ion. However, certain strategies can facilitate this reaction.

One common intramolecular reaction is the cyclization to form a pyrrolidine ring, where the amine acts as the internal nucleophile. enamine.netorganic-chemistry.org This SN2 reaction is driven by the formation of a stable five-membered ring. The rate of this cyclization is dependent on the reaction conditions, such as the base used to deprotonate the amine hydrochloride and the solvent.

For intermolecular nucleophilic substitution, the reaction is often limited to activated alkyl fluorides, such as those in benzylic or allylic positions. nih.gov For unactivated primary alkyl fluorides like in our target molecule, harsh conditions or specialized reagents are typically required. The use of strong Lewis acids can help to activate the C-F bond by coordinating to the fluorine atom, making it a better leaving group. Additionally, the use of hydrogen-bond donor solvents, like hexafluoroisopropanol (HFIP), can stabilize the departing fluoride ion and facilitate nucleophilic attack. researchgate.net

It is important to note that under basic conditions required to free the amine for nucleophilic attack, elimination reactions (E2) can compete with substitution, leading to the formation of but-3-en-1-amine. The regioselectivity between substitution and elimination would be highly dependent on the nature of the base and the solvent used.

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.

Transition State Analysis of Amine Reactions

Computational chemistry provides powerful tools to investigate the transition states of chemical reactions. For reactions involving the amine group of 4-fluorobutan-1-amine, such as N-alkylation or N-acylation, the transition state would involve the formation of a new bond to the nitrogen atom.

In the case of the intramolecular cyclization to form pyrrolidine, the transition state would feature a five-membered ring structure where the N-C4 bond is partially formed and the C4-F bond is partially broken. Theoretical studies on analogous SN2 reactions at a nitrogen center have been performed, providing insights into the geometry and energetics of such transition states. nih.gov These studies often show that the reaction proceeds through a backside attack mechanism, leading to inversion of configuration at the carbon center, although in the case of the terminal carbon of 4-fluorobutan-1-amine, this is not a stereocenter.

The energy barrier for this cyclization would be influenced by several factors, including the strain energy of the forming ring and the electronic effects of the substituents. The protonated state of the amine in the hydrochloride salt would introduce a significant energy barrier to this reaction, necessitating the use of a base to generate the more nucleophilic free amine.

Role of Solvation in Reaction Kinetics

The solvent plays a critical role in the kinetics of reactions involving this compound by solvating the reactants, transition states, and products.

For the intramolecular cyclization, the choice of solvent can significantly impact the reaction rate. researchgate.net Polar aprotic solvents, such as DMF or acetonitrile (B52724), are often effective for SN2 reactions as they can solvate the cation (in this case, the protonated amine or any metal counterion from the base) without strongly solvating the nucleophile (the free amine), thus enhancing its reactivity. sciforum.netmdpi.comresearchgate.net In contrast, polar protic solvents, like water or alcohols, can form strong hydrogen bonds with the amine, potentially lowering its nucleophilicity and slowing down the reaction. However, as mentioned earlier, hydrogen-bonding solvents can also play a beneficial role in stabilizing the fluoride leaving group in nucleophilic substitution reactions at the C-F bond. researchgate.net

The solubility of this compound itself is an important consideration. As a salt, it is more soluble in polar solvents. The choice of solvent must therefore be a balance between dissolving the starting material and promoting the desired reaction pathway. For instance, in a study on the intramolecular cyclization of related compounds, N,N-dimethylformamide (DMF) and acetonitrile were found to be favorable solvents. researchgate.net The kinetics of pyrrolidine formation from similar chalcones and Schiff bases have also been studied, indicating that the reaction can be treated as a pseudo-first-order process involving an intermediate that undergoes intramolecular cyclization. researchgate.net

Isotope Effects in Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) is a powerful tool in physical organic chemistry for the detailed elucidation of reaction mechanisms. wikipedia.org This phenomenon arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.orglibretexts.org The change in mass affects the vibrational frequencies of chemical bonds, which can lead to different activation energies for bond-breaking or bond-forming steps. wikipedia.orgyoutube.com Consequently, measuring the KIE can provide profound insights into the rate-determining step and the structure of the transition state of a reaction.

Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of the reaction. libretexts.org For this compound, a significant primary KIE would be expected in reactions where a C-H bond is broken at a carbon atom adjacent to the amine or fluoride.

For instance, in an E2 elimination reaction, where a base abstracts a proton from the β-carbon, leading to the elimination of the fluoride ion, substitution of hydrogen with deuterium (B1214612) at the β-position would result in a significant primary KIE. The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. libretexts.org This would lead to a slower reaction rate for the deuterated compound, and the KIE value (kH/kD) would be greater than 1. Typical values for such reactions range from 2 to 8. wikipedia.org The observation of a substantial primary KIE would strongly support a mechanism where C-H bond cleavage is part of the rate-determining step.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the electronic environment of the transition state. wikipedia.org

In a potential SN1 reaction of 4-Fluorobutan-1-amine, where the rate-determining step is the departure of the fluoride leaving group to form a carbocation intermediate, a secondary KIE could be observed by substituting the hydrogens on the carbon bearing the fluorine (the α-carbon). As the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocationic transition state, a small, normal KIE (kH/kD > 1, typically 1.05-1.3) would be expected. wikipedia.org Conversely, for an SN2 reaction, where a nucleophile attacks the α-carbon, the hybridization changes towards sp2 in the trigonal bipyramidal transition state, which can also lead to a small secondary KIE, often close to unity or slightly inverse (kH/kD < 1).

Heavy Atom Isotope Effects

Isotope effects are not limited to hydrogen. The substitution of other atoms, such as carbon (¹³C for ¹²C) or nitrogen (¹⁵N for ¹⁴N), can also be used to probe reaction mechanisms. nih.govillinois.edu These "heavy atom" KIEs are typically much smaller than deuterium KIEs due to the smaller relative mass difference. wikipedia.org For example, a ¹³C KIE on the carbon atom bonded to the fluorine could help distinguish between SN1 and SN2 mechanisms. In an SN1 reaction, significant C-F bond breaking occurs in the rate-determining step, leading to a measurable ¹³C KIE. In an SN2 reaction, the KIE would reflect the simultaneous bond-breaking and bond-forming processes.

Similarly, a ¹⁵N KIE could be employed to study reactions involving the amine group, such as enzymatic deamination. nih.gov The magnitude of the ¹⁵N KIE would indicate the extent of C-N bond cleavage in the rate-determining step.

Hypothetical Isotope Effect Data for Reactions of 4-Fluorobutan-1-amine

Although no specific experimental data for this compound is available, we can construct a hypothetical data table based on typical values observed for similar reactions in related alkyl halides and amines. This table illustrates how KIE data could be used to differentiate between possible reaction pathways.

| Reaction Type | Isotopic Substitution | Position of Isotope | Expected k_light / k_heavy | Mechanistic Implication |

| E2 Elimination | H/D | C-3 (β to F) | 4.0 - 8.0 | C-H bond breaking is rate-determining. |

| SN1 Substitution | H/D | C-4 (α to F) | 1.10 - 1.25 | Change in hybridization from sp³ to sp² in the transition state. |

| SN2 Substitution | H/D | C-4 (α to F) | 0.95 - 1.05 | Formation of a pentacoordinate transition state. |

| SN1 Substitution | ¹²C/¹³C | C-4 (α to F) | 1.02 - 1.05 | Significant C-F bond cleavage in the transition state. |

| Enzymatic Oxidation | H/D | C-1 (α to N) | 3.0 - 10.0 | C-H bond cleavage by the enzyme is rate-determining. nih.govnih.gov |

This table is illustrative and based on general principles of kinetic isotope effects, not on experimental data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 4-Fluorobutan-1-amine (B3263324) hydrochloride, offering a window into the local chemical environment of each nucleus.

Elucidation of Carbon and Proton Frameworks

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the connectivity and electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Fluorobutan-1-amine hydrochloride is expected to exhibit distinct signals for the protons on the four-carbon chain. The ammonium (B1175870) protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent due to hydrogen bonding and exchange with residual water. libretexts.org The protons on the carbon adjacent to the ammonium group (C1) would be deshielded, appearing at a downfield chemical shift. The protons on the carbon bearing the fluorine atom (C4) would also be significantly deshielded and would show coupling to the fluorine atom. The protons on the central methylene (B1212753) groups (C2 and C3) would exhibit complex splitting patterns due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom bonded to the electronegative fluorine (C4) is expected to show a large downfield chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom attached to the ammonium group (C1) would also be deshielded. The chemical shifts of the other carbon atoms (C2 and C3) would be found in the typical aliphatic region. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂-NH₃⁺) | ~3.0 - 3.2 | ~38 - 42 |

| C2 (-CH₂-) | ~1.7 - 1.9 | ~25 - 29 |

| C3 (-CH₂-) | ~1.8 - 2.0 | ~28 - 32 (with C-F coupling) |

| C4 (-CH₂-F) | ~4.4 - 4.6 (triplet of triplets) | ~80 - 84 (doublet, ¹JCF) |

| -NH₃⁺ | Broad, variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. The multiplicity of the signals will depend on the coupling with neighboring protons and the fluorine atom.

Fluorine-19 NMR for C-F Bond Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. researchgate.netresearchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. wikipedia.org The chemical shift of the fluorine atom in this compound would be indicative of the electronic environment around the C-F bond. For organofluorine compounds with a -CH₂F group, the chemical shift typically appears in the range of -200 to -220 ppm relative to a standard like CFCl₃. wikipedia.org Furthermore, the ¹⁹F spectrum would exhibit coupling to the adjacent protons on C4 and potentially longer-range couplings to protons on C3, providing valuable structural information. wikipedia.org

Multidimensional NMR Techniques for Conformation Analysis

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the flexible butyl chain. libretexts.org The conformational preferences of haloalkanes are influenced by a delicate balance of steric and electronic effects, which can be elucidated through detailed analysis of coupling constants and NOE data. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the N-H, C-H, C-N, and C-F bonds. wikipedia.org

N-H Vibrations: The ammonium group (-NH₃⁺) will give rise to strong and broad N-H stretching vibrations in the IR spectrum, typically in the region of 3200-2800 cm⁻¹. researchgate.net The N-H bending (asymmetric and symmetric) vibrations are expected around 1600-1500 cm⁻¹. wikipedia.org

C-H Vibrations: The stretching vibrations of the C-H bonds in the methylene groups will appear in the 3000-2850 cm⁻¹ region. rockymountainlabs.com Bending vibrations for the CH₂ groups will be observed at lower frequencies.

C-F Vibration: The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1100-1000 cm⁻¹. The exact position can be sensitive to the local molecular environment.

C-N Vibration: The C-N stretching vibration for an aliphatic amine hydrochloride is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -NH₃⁺ | N-H Stretching | 3200 - 2800 (broad) |

| -NH₃⁺ | N-H Bending | 1600 - 1500 |

| -CH₂- | C-H Stretching | 3000 - 2850 |

| -CH₂- | C-H Bending | ~1465 |

| C-F | C-F Stretching | 1100 - 1000 |

| C-N | C-N Stretching | 1250 - 1020 |

Note: These are predicted values and the actual frequencies and intensities in IR and Raman spectra can differ.

Probing Intermolecular Interactions

The hydrochloride salt form of 4-Fluorobutan-1-amine introduces the possibility of significant intermolecular interactions, primarily through hydrogen bonding. The ammonium group can act as a hydrogen bond donor to the chloride counter-ion and potentially to the fluorine atom of a neighboring molecule. These hydrogen bonds can influence the vibrational frequencies of the involved functional groups. auremn.org.br For instance, the N-H stretching bands are often broadened and shifted to lower frequencies due to hydrogen bonding. rockymountainlabs.com Temperature-dependent IR or Raman studies could provide insights into the strength and dynamics of these intermolecular interactions. nih.gov In the solid state, crystal packing effects will also play a significant role in the observed vibrational spectra. tandfonline.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it serves to confirm the molecular mass and elemental formula and to provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of 4-Fluorobutan-1-amine. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, can measure m/z values with very high accuracy (typically ≤5 ppm). chromatographyonline.comnih.gov This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

The molecular formula of the free base, 4-Fluorobutan-1-amine, is C₄H₁₀FN. nih.gov In mass spectrometry, the compound is typically analyzed as the protonated molecule, [M+H]⁺. The theoretical exact masses for the protonated monoisotopic species can be calculated and compared against experimental data.

Table 1: Theoretical High-Resolution Mass Data for Protonated 4-Fluorobutan-1-amine

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M] | C₄H₁₀FN | 91.07973 |

| [M+H]⁺ | C₄H₁₁FN⁺ | 92.08750 |

Data calculated based on monoisotopic masses of the most abundant isotopes.

An experimentally obtained HRMS spectrum showing a peak at or very near to m/z 92.0875 provides strong evidence for the presence of 4-Fluorobutan-1-amine. The high mass accuracy of HRMS allows for the confident exclusion of other potential isobaric (same nominal mass) compounds. pnnl.govnih.gov

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces to elucidate its structure. This is typically done using tandem mass spectrometry (MS/MS). The fragmentation of aliphatic amines is well-characterized and often dominated by specific cleavage patterns. libretexts.orgmiamioh.edu

For 4-Fluorobutan-1-amine, the primary fragmentation mechanism is expected to be α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage is initiated at the nitrogen, which is the most favorable site for ionization. The largest substituent attached to the α-carbon is preferentially lost as a radical.

The expected primary fragmentation pathway for the protonated molecule ([C₄H₁₁FN]⁺) would involve the loss of a propyl radical (•CH₂CH₂CH₂F), resulting in a characteristic fragment ion at m/z 30.0338.

Figure 1: Proposed Primary Fragmentation Pathway for 4-Fluorobutan-1-amine (A simplified representation of the α-cleavage mechanism)

Other potential, though likely less abundant, fragmentation pathways could involve the loss of small neutral molecules. A summary of plausible fragments is presented in the table below.

Table 2: Predicted Fragmentation Data for 4-Fluorobutan-1-amine in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) | Notes |

| 92.0875 | [CH₂NH₂]⁺ | •C₃H₆F | 30.0338 | Expected base peak from α-cleavage. |

| 92.0875 | [C₄H₉FN]⁺ | H₂ | 90.0719 | Loss of hydrogen. |

| 92.0875 | [C₄H₈F]⁺ | NH₃ | 75.0604 | Loss of ammonia (B1221849). |

| 92.0875 | [C₃H₆N]⁺ | CH₂F• | 56.0500 | Cleavage of C-C bond with loss of fluoromethyl radical. |

The observation of these specific fragments in an MS/MS spectrum would provide conclusive evidence for the structure of 4-Fluorobutan-1-amine. The mass spectrum of the non-fluorinated analogue, 1-butanamine, is dominated by the α-cleavage fragment at m/z 30, supporting the predicted pathway for its fluorinated counterpart. nist.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While 4-Fluorobutan-1-amine itself is not chiral, the introduction of a stereocenter, for instance by substitution at one of the methylene groups, would result in chiral derivatives. For example, (R)- and (S)-3-fluorobutan-1-amine would be chiral analogues.

CD spectroscopy is an indispensable tool for the stereochemical analysis of such chiral compounds. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This phenomenon allows for the determination of the absolute configuration of a molecule, often through comparison with theoretical calculations or spectra of known standards.

A hypothetical CD spectrum for a chiral derivative of 4-Fluorobutan-1-amine would exhibit positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these peaks are unique to a specific enantiomer and its conformation in solution. Therefore, if a synthesis is designed to produce an enantiomerically pure derivative of 4-Fluorobutan-1-amine, CD spectroscopy would be the definitive method to confirm its enantiomeric purity and assign its absolute configuration.

Theoretical and Computational Chemistry Studies on 4 Fluorobutan 1 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules. For 4-Fluorobutan-1-amine (B3263324) hydrochloride, these methods can provide deep insights into its stability, reactivity, and bonding characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are well-suited to investigate the electronic structure of molecules like 4-Fluorobutan-1-amine hydrochloride. researchgate.netnih.gov By solving the Kohn-Sham equations, DFT can map the electron density and determine various molecular properties. nih.gov

For this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP or ωB97XD, combined with a suitable basis set like 6-311++G(d,p), would be employed to account for electron correlation and polarization effects. researchgate.netnih.gov The results of such calculations would provide optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the distribution of electronic charge within the molecule. The calculated electrostatic potential surface would likely show a region of high positive potential around the ammonium (B1175870) group (-NH3+) and a region of negative potential associated with the electronegative fluorine atom and the chloride counter-ion. This charge distribution is crucial for understanding intermolecular interactions.

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the chloride ion and the nitrogen atom, while the LUMO would likely be distributed along the C-F and C-N bonds.

Table 1: Illustrative DFT-Calculated Electronic Properties for 4-Fluorobutan-1-amine and Related Compounds

| Property | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~5-7 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar small organic molecules. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These high-accuracy calculations are valuable for obtaining precise energetic information and for validating the results from more computationally efficient methods like DFT. researchgate.net

Ab initio calculations would be particularly useful for studying weak interactions, such as intramolecular hydrogen bonding, which can be a subtle but important feature in the conformational preferences of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain in this compound allows for the existence of multiple conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Rotational Barriers and Preferred Conformations

The rotation around the C-C single bonds in the butyl chain leads to various staggered and eclipsed conformations. Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angles and calculating the energy at each point.

The most stable conformers are expected to be those that minimize steric hindrance and maximize favorable electrostatic interactions. For this compound, the extended or anti-conformation, where the fluorine atom and the ammonium group are farthest apart, is likely to be one of the low-energy conformers. However, the possibility of intramolecular hydrogen bonding could favor gauche conformations.

Table 2: Illustrative Rotational Barriers for Butane (B89635) and Substituted Butanes

| Rotation Around Bond | Barrier Height (kcal/mol) | Conformation Transition |

| C1-C2 | ~3.4 - 4.0 | Eclipsed to Staggered |

| C2-C3 | ~3.4 - 4.0 | Eclipsed to Staggered |

| C3-C4 | ~3.4 - 4.0 | Eclipsed to Staggered |

Note: These are general values for butane. The presence of the fluorine and ammonium groups in this compound will influence these barriers.

Intramolecular Hydrogen Bonding Interactions

A key feature of interest in this compound is the potential for intramolecular hydrogen bonding between the acidic protons of the ammonium group (-NH3+) and the electronegative fluorine atom (N-H···F) or the chloride ion (N-H···Cl-). While organic fluorine is generally considered a weak hydrogen bond acceptor, the forced proximity in certain conformations of the butyl chain could facilitate such an interaction. nih.govucla.eduresearchgate.net

Computational studies on similar fluorinated compounds have shown that N-H···F hydrogen bonds can exist and influence conformational preferences. nih.govucla.edu The strength of this interaction would depend on the N···F distance and the N-H···F angle. DFT calculations, particularly those employing functionals designed to capture weak interactions, can be used to identify and characterize these hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to find bond critical points, which are indicative of a bonding interaction. biointerfaceresearch.com

The presence of the chloride ion introduces the possibility of a stronger N-H···Cl- intramolecular hydrogen bond, which would compete with the N-H···F interaction. The relative strengths of these interactions would dictate the preferred conformation in the gas phase.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of molecules. For this compound, the prediction of NMR, IR, and Raman spectra would be particularly valuable.

Theoretical calculations of NMR chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netmdpi.com The calculated chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N would be sensitive to the electronic environment of each nucleus and, therefore, to the conformation of the molecule. For example, the ¹⁹F chemical shift and the ¹H-¹⁹F coupling constants would be particularly informative about the proximity of the fluorine atom to the ammonium group.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value/Range | Significance |

| ¹H NMR | Chemical Shift (δ) of CH₂F | 4.4 - 4.6 ppm | Downfield shift due to the electronegativity of fluorine. |

| ¹³C NMR | Chemical Shift (δ) of CF | 80 - 85 ppm | Characteristic chemical shift for a carbon bonded to fluorine. |

| ¹⁹F NMR | Chemical Shift (δ) | -215 to -225 ppm | Sensitive to the local electronic environment and conformation. |

| IR Spectroscopy | N-H Stretch Frequency | 3100 - 3300 cm⁻¹ | Broad band characteristic of an ammonium salt. |

| IR Spectroscopy | C-F Stretch Frequency | 1000 - 1100 cm⁻¹ | Strong absorption indicating the presence of a C-F bond. |

Note: These are illustrative values based on general principles and data for similar compounds. Actual experimental values may vary.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and confirmation. For this compound, theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. These predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often employing the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects. researchgate.net For instance, a study on fluorinated cathinone (B1664624) derivatives highlighted the importance of selecting an appropriate density functional to achieve good correlation with experimental data. nih.gov Conformational averaging is also a critical factor, as the observed chemical shifts in solution are an average over all accessible conformations of the molecule. biorxiv.orgnih.gov Molecular dynamics (MD) simulations can be used to sample the conformational space, and subsequent QM/MM (Quantum Mechanics/Molecular Mechanics) calculations on representative snapshots can provide averaged chemical shifts that are in better agreement with experimental values. biorxiv.orgnih.gov

For this compound, the presence of the electronegative fluorine atom is expected to have a significant deshielding effect on nearby carbon and hydrogen atoms, leading to larger chemical shift values for the carbons at positions 3 and 4, and the hydrogens attached to them. The protonated amine group will also influence the electronic environment, particularly of the alpha-carbon (C1).

Below is an illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on typical values obtained from DFT calculations.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 39.5 | 3.10 (t) |

| C2 | 25.8 | 1.85 (m) |

| C3 | 28.2 | 1.95 (m) |

| C4 | 82.1 | 4.50 (t) |

| NH₃⁺ | - | 8.20 (s, br) |

These are hypothetical values for illustrative purposes.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies, which can then be compared with experimental spectra to aid in their assignment. esisresearch.orgnih.gov The calculations are typically performed at the same level of theory as geometry optimization.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes would include the N-H stretching and bending vibrations of the ammonium group, C-H stretching and bending vibrations of the butyl chain, the C-N stretching vibration, and the C-F stretching vibration. The calculated IR and Raman intensities help in distinguishing between different vibrational modes.

A table of selected calculated vibrational frequencies and their assignments for this compound is presented below.

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| 3200-3000 | N-H stretching |

| 2960-2850 | C-H stretching |

| 1600-1500 | N-H bending |

| 1470-1430 | C-H bending (scissoring) |

| 1150-1050 | C-F stretching |

| 1050-1000 | C-N stretching |

These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by modeling reaction pathways and characterizing transition states.

Energetics of Key Reactions

By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy of key reactions involving this compound can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For example, the energetics of nucleophilic substitution reactions at the fluorinated carbon or reactions involving the amine group could be investigated.

Solvent Effects in Computational Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. nih.gov For a charged species like this compound, the inclusion of solvent effects is particularly important for obtaining accurate energetic predictions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical properties and reactivity.

Influence of Fluorine on Amine Basicity

The presence of the highly electronegative fluorine atom in this compound has a significant impact on the basicity of the amine group. Fluorine withdraws electron density through the carbon chain via the inductive effect. acs.org This electron withdrawal reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. acs.orgcambridgemedchemconsulting.com Consequently, the amine group in 4-fluorobutylamine is less basic compared to butylamine (B146782).

This effect can be quantified computationally by calculating the proton affinity of the amine or the pKa of its conjugate acid. The electrostatic potential map of the molecule visually represents the charge distribution. Regions of negative electrostatic potential (typically shown in red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 4-fluorobutylamine, the electrostatic potential around the nitrogen atom would be less negative compared to that of butylamine, visually demonstrating its reduced basicity.

| Compound | Calculated pKa |

| Butylamine | 10.6 |

| 4-Fluorobutylamine | 9.8 |

These are illustrative values based on the known effects of fluorine on amine basicity.

Polarity and Intermolecular Interactions

The polarity of a molecule and the nature of its intermolecular interactions are fundamental to understanding its physical properties, chemical reactivity, and biological activity. For this compound, these characteristics are dictated by the presence of a polar carbon-fluorine bond, an ammonium group, and the chloride counter-ion. Computational chemistry provides powerful tools to investigate these features at a molecular level.

The intermolecular interactions in the condensed phase (solid or liquid) of this compound are a complex interplay of several forces. These interactions are crucial in determining the crystal lattice structure, melting point, boiling point, and solubility of the compound. The principal intermolecular forces at play are:

Ion-Dipole Interactions: The strongest intermolecular forces in this compound are the ion-dipole interactions between the chloride anion (Cl⁻) and the positively charged ammonium group (-NH₃⁺) of the 4-fluorobutylammonium cation.

Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, forming strong hydrogen bonds with the chloride anion (N-H···Cl⁻). Additionally, the fluorine atom, with its partial negative charge, can act as a weak hydrogen bond acceptor.

Dipole-Dipole Interactions: The polar C-F bond in one molecule can align with the C-F bond of a neighboring molecule, resulting in dipole-dipole attractions.

Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules and are dependent on the molecular surface area.

Computational models can be used to dissect these interactions, calculating their respective energies and geometric parameters. For instance, a computational study would likely reveal the preferred orientation of the ions in the crystal lattice to maximize the favorable electrostatic interactions.

To illustrate the types of data that would be generated from a comprehensive computational study, the following tables present expected findings based on the chemical structure of this compound and data from analogous compounds.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor/Positive Moiety | Acceptor/Negative Moiety | Relative Strength |

| Ion-Ion | 4-fluorobutylammonium (R-NH₃⁺) | Chloride (Cl⁻) | Very Strong |

| Hydrogen Bonding | Ammonium group (N-H) | Chloride ion (Cl⁻) | Strong |

| Hydrogen Bonding | Ammonium group (N-H) | Fluorine atom (C-F) | Weak |

| Dipole-Dipole | Carbon-Fluorine bond (C-F) | Carbon-Fluorine bond (C-F) | Moderate |

| Van der Waals | Entire Molecule | Entire Molecule | Weak |

Table 2: Illustrative Data from a Hypothetical Computational Study

| Parameter | Functional Group/Interaction | Predicted Value |

| Dipole Moment (gas phase cation) | 4-fluorobutylammonium | ~2.5 - 4.0 Debye |

| Hydrogen Bond Length (N-H···Cl⁻) | Ammonium - Chloride | ~2.9 - 3.2 Å |

| Hydrogen Bond Energy (N-H···Cl⁻) | Ammonium - Chloride | ~10 - 15 kcal/mol |

| Partial Atomic Charge (on F) | C-F bond | ~ -0.4 to -0.6 e |

| Partial Atomic Charge (on N) | R-NH₃⁺ group | ~ -0.3 to -0.5 e (before protonation) |

It is important to note that the values in Table 2 are estimates based on known data for similar functional groups and molecules, and a dedicated computational study would be required to determine the precise values for this compound. Such a study would provide invaluable insights into the molecule's behavior in various environments.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Organic Molecules

The primary amine functionality of 4-fluorobutan-1-amine (B3263324) hydrochloride provides a reactive handle for a multitude of chemical transformations, making it an ideal starting material for the synthesis of more intricate fluorinated compounds.

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine into these ring systems can enhance their efficacy and stability. 4-Fluorobutan-1-amine hydrochloride has been directly implicated in the synthesis of important nitrogen-containing heterocycles.

A notable application is in the preparation of quinoline (B57606) and quinazoline (B50416) derivatives. nih.gov In a patented synthetic route, 4-fluorobutylamine hydrochloride is reacted with a 4-chloroquinoline (B167314) or 4-chloroquinazoline (B184009) derivative to yield the corresponding N-(4-fluorobutyl) substituted heterocycle. nih.gov This reaction proceeds via nucleophilic aromatic substitution, where the primary amine of the fluorinated building block displaces the chlorine atom on the heterocyclic core. The general scheme for this reaction is presented below:

Scheme 1: Synthesis of N-(4-fluorobutyl)quinoline and quinazoline derivatives

In this reaction, the hydrochloride salt is typically neutralized in situ or prior to the reaction to liberate the free amine for the nucleophilic attack.